molecular formula C10H15N3O2S B7359874 N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide

N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No. B7359874
M. Wt: 241.31 g/mol
InChI Key: HFIWGBKSFLBGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide, also known as AHTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. AHTC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been shown to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide may prevent the growth and proliferation of cancer cells. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been found to inhibit the activity of the protein nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses. By inhibiting NF-κB activity, N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide may reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.

Future Directions

There are several future directions for research on N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide. One area of interest is the development of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide for cancer treatment. Another area of interest is the investigation of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide's anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the potential use of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide as an antibiotic against various strains of bacteria.

Synthesis Methods

N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide can be synthesized using various methods, including the reaction of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid with 3-amino-1,2-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide.

properties

IUPAC Name

N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-3-7(14)4-12-9(15)8-5-16-10(13-8)6-1-2-6/h5-7,14H,1-4,11H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIWGBKSFLBGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C(=O)NCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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